molecular formula C15H23N3O3 B6963936 4-ethyl-N-(2-hydroxy-3-morpholin-4-ylpropyl)pyridine-2-carboxamide

4-ethyl-N-(2-hydroxy-3-morpholin-4-ylpropyl)pyridine-2-carboxamide

Cat. No.: B6963936
M. Wt: 293.36 g/mol
InChI Key: PDGBLBNMLJWUHA-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-hydroxy-3-morpholin-4-ylpropyl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with an ethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-hydroxy-3-morpholin-4-ylpropyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the ethyl group and the carboxamide group. The morpholine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-hydroxy-3-morpholin-4-ylpropyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-ethyl-N-(2-hydroxy-3-morpholin-4-ylpropyl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-hydroxy-3-morpholin-4-ylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • 4-ethyl-N-(2-hydroxy-3-piperidin-4-ylpropyl)pyridine-2-carboxamide
  • 4-ethyl-N-(2-hydroxy-3-pyrrolidin-4-ylpropyl)pyridine-2-carboxamide

Uniqueness

What sets 4-ethyl-N-(2-hydroxy-3-morpholin-4-ylpropyl)pyridine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine ring, in particular, can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-ethyl-N-(2-hydroxy-3-morpholin-4-ylpropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-2-12-3-4-16-14(9-12)15(20)17-10-13(19)11-18-5-7-21-8-6-18/h3-4,9,13,19H,2,5-8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGBLBNMLJWUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)NCC(CN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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